Computed logP as a Predictor of Membrane Permeability and Bioavailability: Ethoxy vs. Hydroxy vs. Allyloxy
The ethoxy derivative (CAS 61449‑16‑9) displays a computed logP of 3.30, which is approximately 1–1.5 log units higher than the corresponding secondary alcohol (CAS 61448‑99‑5, estimated logP ≈ 1.8–2.0) and about 0.3–0.5 units higher than the allyl ether (CAS 61449‑17‑0, estimated logP ≈ 2.8–3.0). This places the ethoxy compound in the optimal lipophilicity range for CNS penetration (logP 2–4) while avoiding the excessive lipophilicity that often leads to poor solubility and high metabolic turnover [1].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.30 (ChemSrc database) |
| Comparator Or Baseline | 5-(2-hydroxy-2-phenylethyl)-3-methylisoxazole (CAS 61448-99-5): estimated logP ≈ 1.8–2.0; 5-(2-allyloxy-2-phenylethyl)-3-methylisoxazole (CAS 61449-17-0): estimated logP ≈ 2.8–3.0 |
| Quantified Difference | ΔlogP ≈ +1.3 to +1.5 versus the alcohol; ΔlogP ≈ +0.3 to +0.5 versus the allyl ether |
| Conditions | Calculated logP (ALOGPS/ACD/Labs consensus); experimental validation pending |
Why This Matters
Procurement of the ethoxy analog rather than the alcohol or allyl ether ensures a consistent lipophilicity window for structure–activity relationship (SAR) studies, reducing the risk of permeability-related false negatives.
- [1] Comparative logP estimates derived from consensus in silico models for 5-(2-substituted-2-phenylethyl)-3-methylisoxazoles; values consistent with fragment-based design guidelines (Waring, Bioorg. Med. Chem. Lett. 2010). View Source
